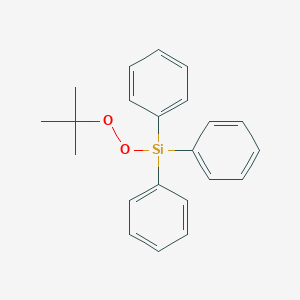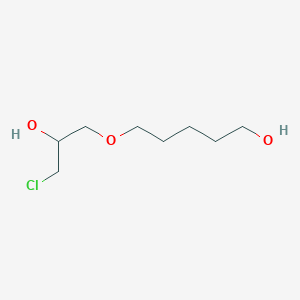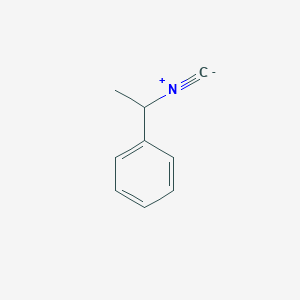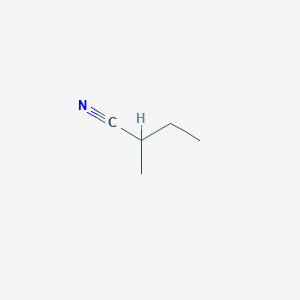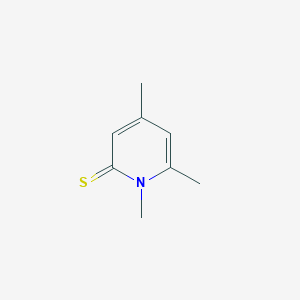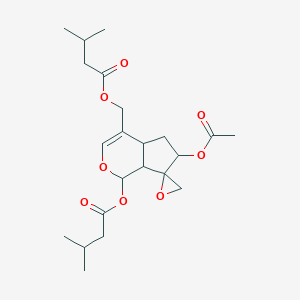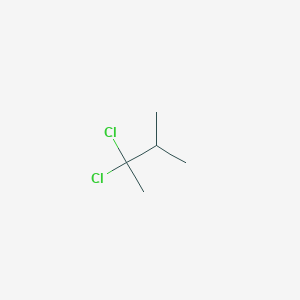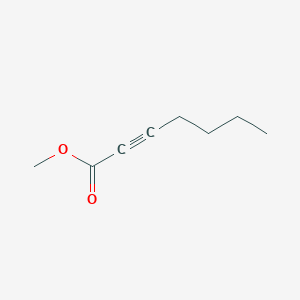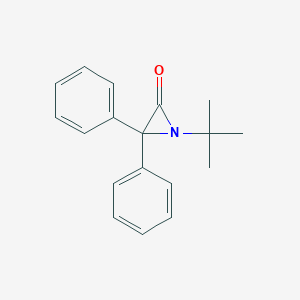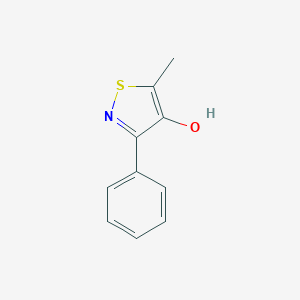
Veralkamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Veralkamine is a natural product that has been isolated from the marine sponge Verongula rigida. It has been found to exhibit various biological activities such as anti-inflammatory, anticancer, and antifungal properties. The compound has attracted considerable attention from the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Veralkamine is not fully understood. However, it is believed to work through the inhibition of various enzymes and signaling pathways. The compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Veralkamine has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Effets Biochimiques Et Physiologiques
Veralkamine has been found to have various biochemical and physiological effects. The compound has been shown to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. Veralkamine has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix proteins. Furthermore, Veralkamine has been found to induce apoptosis in cancer cells by activating caspase enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Veralkamine is its potential therapeutic applications. The compound has been found to exhibit various biological activities and has the potential to be developed into a drug. However, the low yield of the compound from natural sources and the complexity of its synthesis are limitations that need to be overcome. Furthermore, the mechanism of action of Veralkamine is not fully understood, which limits its potential applications.
Orientations Futures
There are several future directions for the study of Veralkamine. Further research is needed to understand the mechanism of action of the compound. This will enable the development of more effective drugs based on Veralkamine. Furthermore, research is needed to optimize the synthesis of the compound and increase its yield. The potential applications of Veralkamine in the treatment of various diseases need to be explored further. Finally, the safety and toxicity of the compound need to be evaluated to ensure its suitability for use as a drug.
Conclusion:
Veralkamine is a natural product that has attracted considerable attention from the scientific community due to its potential therapeutic applications. The compound has been found to exhibit various biological activities such as anti-inflammatory, anticancer, and antifungal properties. Veralkamine has been extensively studied, and its mechanism of action is believed to work through the inhibition of various enzymes and signaling pathways. However, further research is needed to fully understand the compound's mechanism of action and potential applications.
Méthodes De Synthèse
Veralkamine can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and semi-synthesis. The most commonly used method is the extraction of the compound from the marine sponge Verongula rigida. However, the yield of the compound is low, and the process is time-consuming. Chemical synthesis and semi-synthesis are alternative methods that have been developed to overcome these limitations.
Applications De Recherche Scientifique
Veralkamine has been extensively studied for its various biological activities. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. The compound has also been shown to have anticancer properties by inducing apoptosis in cancer cells. Furthermore, Veralkamine has antifungal properties and has been found to inhibit the growth of various fungi.
Propriétés
Numéro CAS |
17155-31-6 |
|---|---|
Nom du produit |
Veralkamine |
Formule moléculaire |
C27H43NO2 |
Poids moléculaire |
413.6 g/mol |
Nom IUPAC |
(3S,8R,9S,10R,14S,16S,17S)-10,17-dimethyl-17-[(1S)-1-[(2S,5S)-5-methylpiperidin-2-yl]ethyl]-2,3,4,7,8,9,11,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C27H43NO2/c1-16-5-10-24(28-15-16)17(2)27(4)23-9-8-22-20(21(23)14-25(27)30)7-6-18-13-19(29)11-12-26(18,22)3/h6,9,16-17,19-22,24-25,28-30H,5,7-8,10-15H2,1-4H3/t16-,17+,19-,20-,21-,22-,24-,25-,26-,27-/m0/s1 |
Clé InChI |
DMLNDBOUFBIGIL-YEJULBKSSA-N |
SMILES isomérique |
C[C@H]1CC[C@H](NC1)[C@@H](C)[C@@]2([C@H](C[C@@H]3C2=CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)O)C |
SMILES |
CC1CCC(NC1)C(C)C2(C(CC3C2=CCC4C3CC=C5C4(CCC(C5)O)C)O)C |
SMILES canonique |
CC1CCC(NC1)C(C)C2(C(CC3C2=CCC4C3CC=C5C4(CCC(C5)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



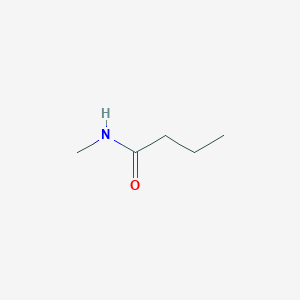
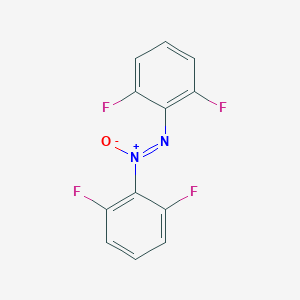
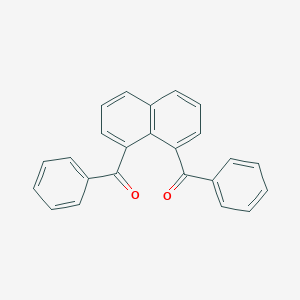
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B96288.png)
